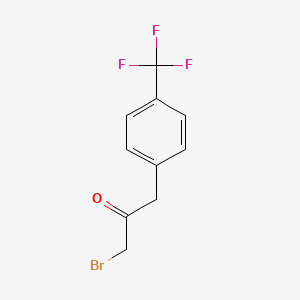
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 3-(4-(trifluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include polar aprotic solvents, mild to strong bases, and controlled temperatures to ensure selective and efficient transformations.
科学研究应用
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional properties.
作用机制
The mechanism of action of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
相似化合物的比较
Similar compounds to 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one include:
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with similar reactivity but different functional groups.
2-Bromo-3-(trifluoromethyl)propiophenone: Another brominated compound with a trifluoromethyl group, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and a phenyl ring, which imparts distinct chemical and physical properties.
生物活性
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, making it a valuable scaffold for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with appropriate carbonyl precursors. Recent studies have optimized this process, improving yields and selectivity through various catalytic methods, including Mizoroki–Heck cross-coupling reactions .
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown selective activity against various pathogens, including Chlamydia species . The trifluoromethyl-substituted compounds were found to enhance antimicrobial efficacy compared to their unsubstituted counterparts.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific proteins or enzymes. For example, studies have indicated that similar compounds can inhibit bacterial growth by disrupting cellular processes such as protein synthesis or cell wall integrity .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antichlamydial Activity : A study demonstrated that derivatives with the trifluoromethyl group were effective against Chlamydia, indicating a potential pathway for developing new treatments for chlamydial infections .
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results suggested that the presence of the trifluoromethyl group was crucial for enhancing inhibitory activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
属性
分子式 |
C10H8BrF3O |
|---|---|
分子量 |
281.07 g/mol |
IUPAC 名称 |
1-bromo-3-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
InChI 键 |
QVJFVYGTRGRYPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















